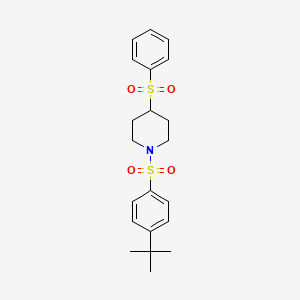

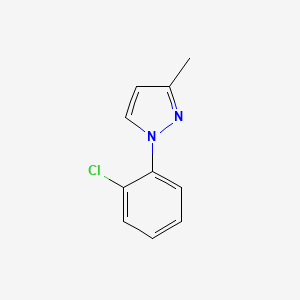

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

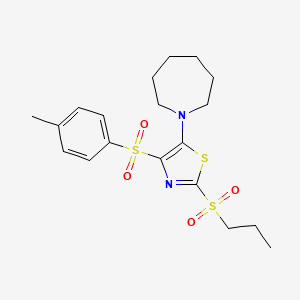

“3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is a synthetic organic compound with the CAS Number: 1291486-07-1 . It has a molecular weight of 171.16 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of tetrazole compounds, like “this compound”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . Other methods include the use of amines, triethyl orthoformate, and sodium azide with a catalyst .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H . This indicates that the compound has a structure with a benzonitrile group attached to a tetrazole group.Chemical Reactions Analysis

Tetrazole compounds, like “this compound”, can undergo various chemical reactions. For instance, they can be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor . They can also be converted from aryl and vinyl nitriles using palladium-catalyzed reactions under microwave irradiation .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 171.16 . Tetrazoles are known for their electron-donating and electron-withdrawing properties .Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Spectral Studies

The study of ligand modifications on the structure and properties of metal complexes has led to the development of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibit various structural topologies influenced by the ligand disposition and the functional groups present, impacting their overall structural topology. Notably, these complexes have shown interesting photoluminescent properties in the solid state at room temperature, suggesting potential applications in materials science (Weichao Song et al., 2009).

Electrochemiluminescent Devices

Ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands have been synthesized, showing good luminescence efficiency. These complexes, particularly in dinuclear species, have demonstrated exceptionally high electrochemiluminescence (ECL) efficiency, comparable to that of Ru(bpy)(3), which is a benchmark in ECL studies. This highlights their potential for use in electrochemiluminescent devices (S. Stagni et al., 2006).

Antitumor Activity

A series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives have been synthesized and evaluated for their in vitro antitumor activity against four human cancer cell lines. Some compounds showed promising activity, indicating potential as antitumor agents. This showcases the role of tetrazole derivatives in medicinal chemistry and cancer research (Suresh Maddila et al., 2016).

Metal–Organic Coordination Polymers

The synthesis and characterization of metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands have led to the discovery of compounds with varying luminescent and magnetic behaviors. These findings contribute to the understanding of the effects of metal centers and ligand substitution on the properties of coordination polymers, with potential applications in luminescent materials and magnetic devices (Jiayin Sun et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their diverse biological applications, particularly in the fields of material and medicinal chemistry . Their synthesis methods could also be refined to improve yield and efficiency .

Eigenschaften

IUPAC Name |

3-(tetrazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSGNRLLIKPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)

![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)